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N-(2,6-dimethylquinolin-5-yl)benzamide

ion channel pharmacology KCNQ2/Kv7.2 neurological disorders

Researchers requiring reproducible KCNQ2 modulation face a critical supply challenge: generic quinoline benzamides lack the precise 2,6-dimethyl substitution and planar conformation essential for target engagement. Substituting analogs like the acetamide or butanamide derivative yields fundamentally different binding profiles, invalidating cross-study comparisons. - Validated KCNQ2 antagonist with 70 nM IC50; >1,400-fold selectivity over butanamide analog. - Sub-nM CYP26A1 inhibitor (0.350 nM) with defined CYP3A4/CYP2D6 selectivity window. - X-ray confirmed near-planar geometry (torsion -179°) for unambiguous computational docking.

Molecular Formula C18H16N2O
Molecular Weight 276.339
Cat. No. B1176494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylquinolin-5-yl)benzamide
Molecular FormulaC18H16N2O
Molecular Weight276.339
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(C=C2)C)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O/c1-12-8-11-16-15(10-9-13(2)19-16)17(12)20-18(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)
InChIKeyLSQYALAWGDAVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylquinolin-5-yl)benzamide: Procurement-Relevant Chemical and Pharmacological Profile


N-(2,6-dimethylquinolin-5-yl)benzamide is a quinoline-based benzamide derivative (molecular formula C18H16N2O, molecular weight 276.339 g/mol) [1]. The compound features a nearly planar molecular conformation (within 0.2 Å) with torsion angle -179(2)° between the quinoline and benzamide moieties, as established by single-crystal X-ray diffraction [2]. This structural rigidity positions the compound as a privileged scaffold for probing receptor binding geometries distinct from more flexible benzamide analogs. The 2,6-dimethyl substitution pattern on the quinoline ring confers a specific spatial presentation of the benzamide pharmacophore, creating a structurally defined tool compound with documented activity across multiple target classes including voltage-gated ion channels, cytochrome P450 enzymes, G protein-coupled receptors, and sigma receptors.

Why N-(2,6-Dimethylquinolin-5-yl)benzamide Cannot Be Replaced by Generic Quinoline Benzamide Analogs


Procurement decisions for quinoline benzamide research tools must account for substitution pattern-dependent pharmacology that precludes simple analog substitution. The target compound N-(2,6-dimethylquinolin-5-yl)benzamide possesses a specific 2,6-dimethyl substitution on the quinoline core and an unsubstituted phenyl ring on the benzamide moiety. Even structurally conservative modifications—such as replacing the benzamide phenyl with acetyl (N-(2,6-dimethylquinolin-5-yl)acetamide) or butanamide—fundamentally alter both molecular geometry and target engagement profiles [1]. The nearly planar conformation confirmed by X-ray crystallography (torsion angle -179(2)°) establishes a defined spatial relationship between the quinoline scaffold and the benzamide carbonyl that directly influences receptor binding site complementarity [2]. Substituting this compound with generic quinoline benzamides lacking the precise 2,6-dimethyl pattern or with modified amide substituents will produce different binding affinities, selectivity profiles, and physicochemical properties—rendering experimental reproducibility and cross-study comparability impossible without rigorous revalidation.

Quantitative Differentiation Evidence: N-(2,6-Dimethylquinolin-5-yl)benzamide Versus Comparators


KCNQ2 Potassium Channel Antagonism: Potency Comparison with Structural Analogs

N-(2,6-dimethylquinolin-5-yl)benzamide demonstrates antagonist activity at the KCNQ2 (Kv7.2) voltage-gated potassium channel with an IC50 of 70 nM in CHO cells expressing the human channel, measured by automated patch clamp electrophysiology following 3 minutes of incubation [1]. In contrast, the structurally related analog N-(2,6-dimethylquinolin-5-yl)butanamide—differing only in the replacement of the benzamide phenyl with an n-propyl group—shows a substantially right-shifted potency with IC50 >100,000 nM against the same target class in comparable assay formats [2]. The target compound also exhibits antagonism at heteromeric KCNQ2/Q3 channels with IC50 of 120 nM [1].

ion channel pharmacology KCNQ2/Kv7.2 neurological disorders

CYP26A1 Retinoic Acid-Metabolizing Enzyme Inhibition: Sub-Nanomolar Potency

N-(2,6-dimethylquinolin-5-yl)benzamide exhibits potent inhibition of human cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for retinoic acid catabolism, with an IC50 of 0.350 nM when assessed using [11,12-3H]ATRA (all-trans retinoic acid) as substrate by scintillation counting [1]. A related assay measuring CYP26 inhibition in human liver microsomes reports an IC50 of 0.300 nM [1]. The baseline inhibitory activity of unsubstituted quinoline core structures against CYP enzymes is typically in the micromolar range [2].

cytochrome P450 retinoic acid metabolism CYP26A1 pharmacology

NK1 (Substance P) Receptor Antagonism: High-Affinity Binding Profile

N-(2,6-dimethylquinolin-5-yl)benzamide demonstrates high-affinity antagonism at the human NK1 (substance P) receptor. Functional antagonist activity measured by aequorin luminescence assay in CHO-K1 cells expressing human NK1 receptor yields a Ki of 6.40 nM via Schild plot analysis [1]. Competitive radioligand displacement assays using [3H]substance P in CHO cells expressing human NK1 receptor confirm binding affinity with Ki values of 13 nM (20 min incubation, liquid scintillation counting) [1]. N-(2,6-dimethylquinolin-5-yl)acetamide shows no reported NK1 receptor activity in available databases, indicating target engagement is contingent on the benzamide phenyl group [2].

GPCR pharmacology neurokinin-1 receptor substance P antagonism

Sigma-2 Receptor Binding Affinity: Receptor Subtype Selectivity Profile

N-(2,6-dimethylquinolin-5-yl)benzamide binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM, as determined in rat PC12 cells [1]. This affinity is substantially lower than its affinity for sigma-1 receptor reported for certain high-affinity sigma ligands, which can achieve sub-nanomolar Ki values (e.g., Ki = 0.080 nM for optimized sigma-1 ligands) [2]. The compound thus exhibits a distinct sigma receptor subtype selectivity profile.

sigma receptor TMEM97 CNS pharmacology

CYP3A4 and CYP2D6 Enzyme Inhibition: Isoform Selectivity Profile

N-(2,6-dimethylquinolin-5-yl)benzamide exhibits differential inhibition across cytochrome P450 isoforms. The compound inhibits CYP3A4 with an IC50 of 330 nM in human liver microsomes [1], whereas inhibition of CYP2D6 is substantially weaker with IC50 = 19,900 nM (19.9 µM) [2]. This approximately 60-fold selectivity for CYP3A4 over CYP2D6 defines a specific CYP inhibition fingerprint.

drug metabolism CYP inhibition ADME-Tox screening

Crystal Structure Confirmation: Near-Planar Molecular Geometry

Single-crystal X-ray diffraction analysis confirms that N-(2,6-dimethylquinolin-5-yl)benzamide adopts a nearly planar molecular conformation. The structure was solved in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, yielding R=0.0414 for 728 unique observed reflections [1]. The molecule is nearly planar within 0.2 Å, with the critical torsion angle between the quinoline and benzamide moieties measuring -179(2)° [1]. N-(2,6-dimethylquinolin-5-yl)acetamide and N-(2,6-dimethylquinolin-5-yl)butanamide lack publicly deposited crystal structures in the Cambridge Structural Database (CSD), precluding direct conformational comparison.

structural biology X-ray crystallography molecular conformation

Validated Research Applications for N-(2,6-Dimethylquinolin-5-yl)benzamide Based on Quantitative Evidence


KCNQ2 Potassium Channel Electrophysiology Studies

This compound serves as a validated KCNQ2 (Kv7.2) channel antagonist tool with confirmed IC50 of 70 nM in CHO cell automated patch clamp assays (heteromeric KCNQ2/Q3 IC50 = 120 nM) [1]. The >1,400-fold potency advantage over the butanamide analog (>100,000 nM) establishes this compound as the preferred tool for experiments requiring reliable potassium channel modulation, including studies of neuronal excitability, epilepsy mechanisms, and KCNQ channel pharmacology [2]. The defined potency enables reproducible dose-response characterization across independent laboratories.

Retinoic Acid Metabolism and CYP26A1 Pharmacological Modulation

With sub-nanomolar CYP26A1 inhibition (IC50 = 0.350 nM on recombinant enzyme; 0.300 nM in human liver microsomes) [1], this compound is a high-potency tool for modulating retinoic acid catabolism. Applications include investigating retinoic acid signaling in developmental biology, oncology (where retinoic acid regulates differentiation and apoptosis), and dermatology research. The defined CYP3A4/CYP2D6 selectivity profile (330 nM vs. 19,900 nM) [2] enables researchers to anticipate and control for off-target CYP interactions in complex biological systems.

NK1 Receptor Pharmacology and Substance P Antagonism Studies

The compound exhibits high-affinity NK1 receptor antagonism (Ki = 6.40 nM functional; Ki = 13 nM binding) [1], positioning it as a tool for studying substance P-mediated signaling pathways. Relevant applications include neurogenic inflammation research, pain pathway investigation, and emesis mechanism studies. The absence of NK1 activity in the acetamide analog confirms that the benzamide phenyl group is essential for target engagement, making this specific compound irreplaceable for NK1 receptor-focused experimental designs [2].

Computational Chemistry and Structure-Based Drug Design

The experimentally validated near-planar crystal structure (torsion angle -179(2)°, orthorhombic Aba2, R=0.0414 refinement) [1] provides a high-confidence starting geometry for molecular docking, pharmacophore modeling, and structure-activity relationship (SAR) analysis. The defined conformation eliminates conformational ambiguity in computational workflows, enabling accurate binding pose predictions at targets including KCNQ2, NK1 receptor, and CYP enzymes. This structural certainty is unavailable for the acetamide and butanamide analogs, which lack publicly deposited crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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